molecular formula C10H14N2O5S2 B14807680 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide

2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14807680
M. Wt: 306.4 g/mol
InChI Key: PPZLMBIWHJNFQR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide typically involves the reaction of 2-cyclopropoxyethanol with tosyl chloride to form 2-cyclopropoxyethyl 4-methylbenzenesulfonate . This intermediate is then reacted with appropriate sulfonamide derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide drug used in veterinary medicine.

    Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.

    4-(2-Aminoethyl)benzenesulfonamide: A compound with similar sulfonamide functionality.

Uniqueness

2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonamide compounds. This uniqueness makes it valuable in specific research applications where such properties are desired.

Properties

Molecular Formula

C10H14N2O5S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C10H14N2O5S2/c1-18(13,14)12-7-2-5-10(19(11,15)16)9(6-7)17-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H2,11,15,16)

InChI Key

PPZLMBIWHJNFQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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